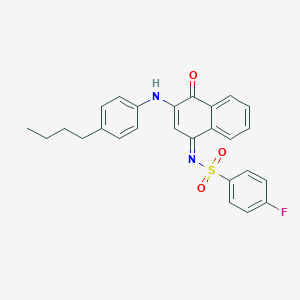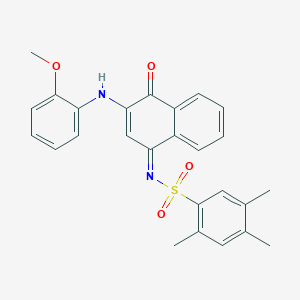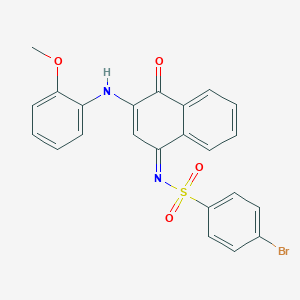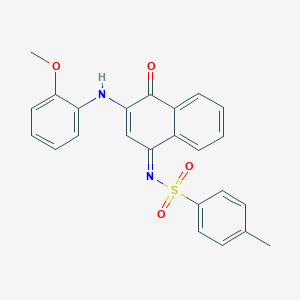
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide, also known as AMN082, is a chemical compound that belongs to the class of benzofuran sulfonamides. It is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neuronal excitability and synaptic transmission. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to have inhibitory effects on neurotransmitter release, including glutamate, GABA, and dopamine, which are all involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and physiological effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has several advantages for lab experiments, including its selective agonist activity for mGluR7, its well-established synthesis method, and its potential therapeutic applications in various neurological and psychiatric disorders. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide, including the development of more selective agonists for mGluR7, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide and its interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide involves several steps, including the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isonicotinic acid to obtain the isonicotinoyl derivative. The final step involves the reaction of the isonicotinoyl derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base to yield N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Propriétés
Formule moléculaire |
C23H17FN2O5S |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C23H17FN2O5S/c1-14(27)22-15(2)31-21-8-5-18(13-20(21)22)26(23(28)16-9-11-25-12-10-16)32(29,30)19-6-3-17(24)4-7-19/h3-13H,1-2H3 |
Clé InChI |
IQJBHGOYPVRDON-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



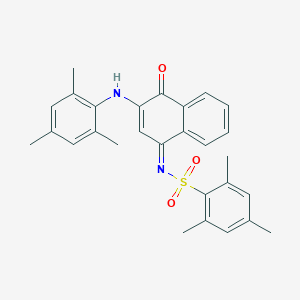
![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
